molecular formula C7H6F2N2O2 B1532073 (2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089546-86-9

(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1532073
CAS No.: 2089546-86-9
M. Wt: 188.13 g/mol
InChI Key: MHISRLVMQCJUSO-OWOJBTEDSA-N
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Description

(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C7H6F2N2O2 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Developmental Toxicity

Research on PFOS and PFOA has provided insights into the developmental toxicity of perfluoroalkyl acids. These studies suggest avenues for further research to better understand the hazards that may be inherent in PFAS compounds, including those with structures similar to the compound (Lau, Butenhoff, & Rogers, 2004).

Microbial Degradation

Investigations into the environmental biodegradability of PFAS have highlighted the need for understanding the microbial degradation pathways of these persistent chemicals. This knowledge is crucial for evaluating the environmental fate and effects of PFAS precursors and their transformation products (Liu & Mejia Avendaño, 2013).

Drinking Water Contamination

The presence of PFAS in drinking water and the potential for significant human exposure through water consumption have been critically reviewed. These studies emphasize the need for ongoing research to understand exposure sources and the implications for human health (Post, Cohn, & Cooper, 2012).

Treatment Technologies

Research on the removal of PFAS from water has examined various treatment technologies, including activated carbon adsorption and advanced oxidation processes. These studies aim to develop effective methods for mitigating PFAS contamination in water sources (Espana, Mallavarapu, & Naidu, 2015).

Properties

IUPAC Name

(E)-3-[1-(difluoromethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h1-4,7H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHISRLVMQCJUSO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1C(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.